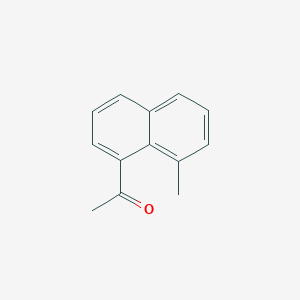
1-(8-Methylnaphthalen-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Methylnaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 8th position and an ethanone group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Methylnaphthalen-1-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses naphthalene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (DCM) or carbon disulfide (CS2)
- Reaction Time: 1-2 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-Methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products:
Oxidation: 1-(8-Methylnaphthalen-1-yl)ethanoic acid
Reduction: 1-(8-Methylnaphthalen-1-yl)ethanol
Substitution: 1-(8-Bromo-naphthalen-1-yl)ethan-1-one
Applications De Recherche Scientifique
1-(8-Methylnaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(8-Methylnaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(Naphthalen-1-yl)ethan-1-one
- 1-(Naphthalen-2-yl)ethan-1-one
- 1-(8-Methylnaphthalen-2-yl)ethan-1-one
Comparison: 1-(8-Methylnaphthalen-1-yl)ethan-1-one is unique due to the specific positioning of the methyl and ethanone groups, which influence its chemical reactivity and biological activity. Compared to 1-(Naphthalen-1-yl)ethan-1-one, the presence of the methyl group at the 8th position can enhance its hydrophobic interactions and potentially alter its binding affinity to molecular targets.
Propriétés
Numéro CAS |
67757-66-8 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(8-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-5-3-6-11-7-4-8-12(10(2)14)13(9)11/h3-8H,1-2H3 |
Clé InChI |
HADOTSLWEGHSTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742110.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)

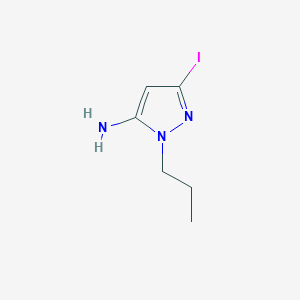
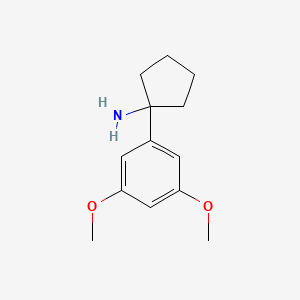
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
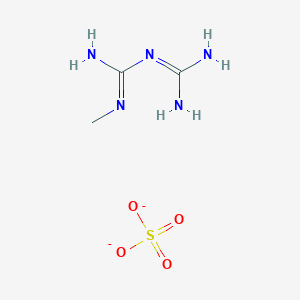
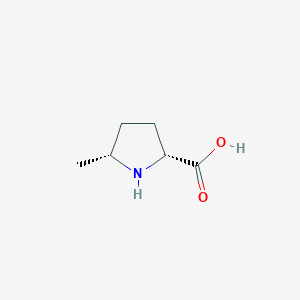
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)
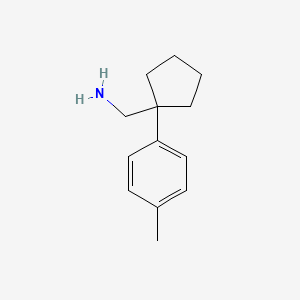
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

